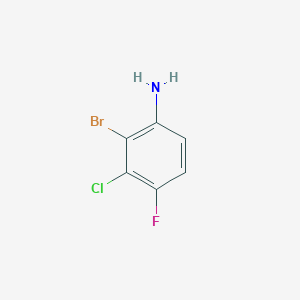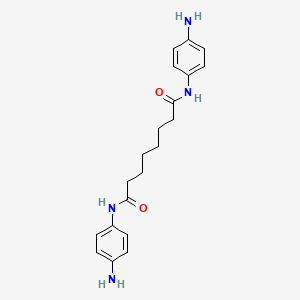
Octanedioic acid di4-amino-phenylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octanedioic acid di4-amino-phenylamide, also known as suberoylanilide hydroxamic acid, is a compound with the molecular formula C14H20N2O3. It is a derivative of octanedioic acid and is characterized by the presence of two 4-amino-phenylamide groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of octanedioic acid di4-amino-phenylamide typically involves the reaction of octanedioic acid with 4-aminoaniline under specific conditions. One common method is the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
化学反应分析
Types of Reactions
Octanedioic acid di4-amino-phenylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学研究应用
Octanedioic acid di4-amino-phenylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of octanedioic acid di4-amino-phenylamide involves the inhibition of histone deacetylases (HDACs). By inhibiting these enzymes, the compound can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include HDAC1, HDAC2, HDAC3, and HDAC6 .
相似化合物的比较
Similar Compounds
Trichostatin A: Another HDAC inhibitor with similar applications in cancer research.
Panobinostat: A more potent HDAC inhibitor used in the treatment of multiple myeloma.
Uniqueness
Octanedioic acid di4-amino-phenylamide is unique due to its specific structure, which allows for selective inhibition of certain HDACs. This selectivity can lead to fewer side effects and improved therapeutic outcomes compared to other HDAC inhibitors .
属性
分子式 |
C20H26N4O2 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
N,N'-bis(4-aminophenyl)octanediamide |
InChI |
InChI=1S/C20H26N4O2/c21-15-7-11-17(12-8-15)23-19(25)5-3-1-2-4-6-20(26)24-18-13-9-16(22)10-14-18/h7-14H,1-6,21-22H2,(H,23,25)(H,24,26) |
InChI 键 |
AUXFZVANYVASTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)NC(=O)CCCCCCC(=O)NC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol](/img/structure/B14130392.png)
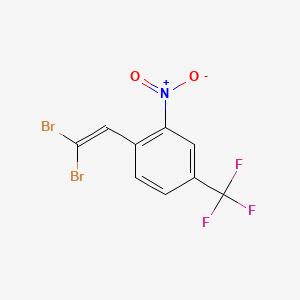
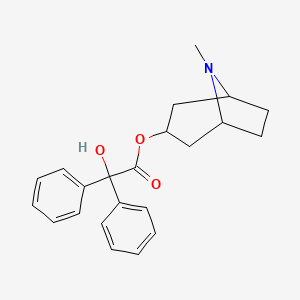
![3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B14130431.png)
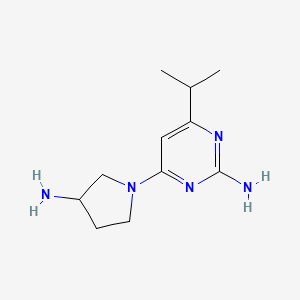
dimethylsilane](/img/structure/B14130440.png)
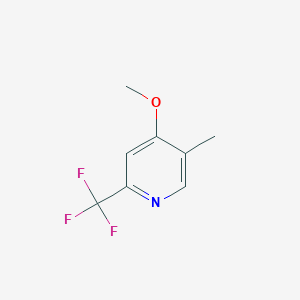
![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)
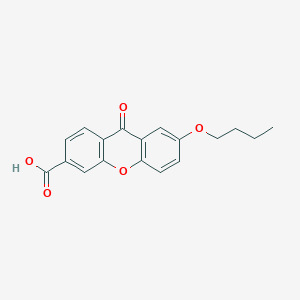

![1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane](/img/structure/B14130462.png)


